molecular formula C12H11NO3 B2376319 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1073071-78-9

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B2376319
CAS No.: 1073071-78-9
M. Wt: 217.224
InChI Key: CHMGVNDZWOYOEJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with two methyl groups at positions 1 and 3, an oxo group at position 2, and a carboxylic acid group at position 4. The molecular formula of this compound is C12H11NO3, and it has a molecular weight of 217.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the use of phase transfer catalysis (PTC) conditions to perform alkylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted protocols has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1,3-dimethyl-2-oxoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16)8-5-3-4-6-9(8)13(2)11(7)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGVNDZWOYOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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